REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1CO.Br[C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1.CN(C)[CH:21]=[O:22]>>[Br:18][C:15]1[CH:14]=[N:13][C:12]([O:22][CH2:21][C:7]2[CH:8]=[N:3][CH:4]=[CH:5][CH:6]=2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
711 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
ADDITION
|
Details
|
2.0 N aqueous sodium hydroxide solution (5 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate which
|
Type
|
WASH
|
Details
|
was washed with and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in isohexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=CC1)OCC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |